molecular formula C18H19N3O2 B2835928 (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone CAS No. 2309554-16-1

(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone

Numéro de catalogue B2835928
Numéro CAS: 2309554-16-1
Poids moléculaire: 309.369
Clé InChI: YLERICNPEGAVPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone, also known as CPP-115, is a novel and potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications in a variety of neurological disorders.

Mécanisme D'action

(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone increases the levels of GABA in the brain, which has a calming effect on the brain and can reduce seizures, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been shown to increase the levels of GABA in the brain, which has a variety of effects on neurotransmission and brain function. GABA is the main inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. By increasing the levels of GABA in the brain, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone can reduce neuronal excitability and have a calming effect on the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone is its high potency and selectivity for GABA-AT inhibition. This allows for precise modulation of GABA levels in the brain without affecting other neurotransmitter systems. One limitation of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone. One area of interest is the potential therapeutic applications of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone in neurological disorders such as epilepsy, anxiety, and addiction. Another area of interest is the development of more soluble analogs of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone that can be more easily administered in vivo. Additionally, further studies are needed to fully understand the long-term effects of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone on brain function and to identify any potential side effects or limitations of its use.

Méthodes De Synthèse

(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone is synthesized by the reaction of 4-cyclobutylidenepiperidine with 5-pyridin-3-yl-1,2-oxazole-3-carboxylic acid, followed by the addition of a methoxy group to the oxazole ring. The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been optimized to produce high yields of the compound with high purity.

Applications De Recherche Scientifique

(4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been studied extensively in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been shown to reduce seizures and increase seizure threshold. In animal models of anxiety, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been shown to reduce anxiety-like behavior. In animal models of addiction, (4-Cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone has been shown to reduce drug-seeking behavior and prevent relapse.

Propriétés

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(21-9-6-14(7-10-21)13-3-1-4-13)16-11-17(23-20-16)15-5-2-8-19-12-15/h2,5,8,11-12H,1,3-4,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLERICNPEGAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.